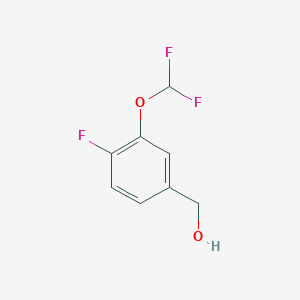

(3-(Difluoromethoxy)-4-fluorophenyl)methanol

Beschreibung

(3-(Difluoromethoxy)-4-fluorophenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O₂ (molecular weight: 208.13 g/mol). Its structure comprises a phenyl ring substituted with a difluoromethoxy (-OCHF₂) group at position 3, a fluorine (-F) atom at position 4, and a hydroxymethyl (-CH₂OH) group at the benzylic position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and influence lipophilicity.

Eigenschaften

Molekularformel |

C8H7F3O2 |

|---|---|

Molekulargewicht |

192.13 g/mol |

IUPAC-Name |

[3-(difluoromethoxy)-4-fluorophenyl]methanol |

InChI |

InChI=1S/C8H7F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8,12H,4H2 |

InChI-Schlüssel |

DZBVNGYCWWYHGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CO)OC(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Difluoromethoxylation of Aromatic Rings

Recent advances have employed visible-light photoredox catalysis to introduce difluoromethoxy groups onto aromatic rings under mild conditions. This method uses photocatalysts such as Ru(bpy)3^2+ to generate difluoromethoxy radicals (- OCF2H) that react with arenes to form aryl difluoromethyl ethers.

- The photoredox process involves single-electron transfer (SET) to activate difluoromethoxylating reagents, generating the - OCF2H radical.

- The radical adds to the aromatic ring, forming a cyclohexadienyl radical intermediate.

- Subsequent oxidation and deprotonation yield the difluoromethoxylated aromatic compound.

This method allows for selective difluoromethoxylation and tolerates various functional groups, making it suitable for complex molecules like (3-(Difluoromethoxy)-4-fluorophenyl)methanol precursors.

Friedel-Crafts Acylation and Subsequent Functional Group Transformations

A classical approach to preparing fluorophenyl derivatives involves Friedel-Crafts acylation of fluorobenzene derivatives with acyl chlorides, followed by reduction to alcohols.

- For example, alpha-chlorophenylacetyl chloride can be prepared from mandelic acid via esterification, chlorination, and conversion to the acid chloride.

- Friedel-Crafts acylation of fluorobenzene with this acid chloride in the presence of aluminum chloride yields chloro-substituted fluorophenyl ketones.

- Subsequent reduction (e.g., by sodium borohydride or catalytic hydrogenation) converts the ketone to the corresponding benzyl alcohol.

This sequence can be adapted to install the hydroxymethyl group on the fluorophenyl ring, which can then be further functionalized to introduce the difluoromethoxy group.

Nucleophilic Substitution and Difluoromethoxy Group Installation

Another method involves nucleophilic substitution reactions on appropriately functionalized aromatic intermediates:

- Starting from 4-fluorobenzyl alcohol derivatives, the hydroxymethyl group is present.

- The difluoromethoxy group can be introduced by reaction with difluoromethoxylating agents, often involving chlorodifluoromethyl ethers or reagents that generate the difluoromethoxy radical under controlled conditions.

- The reaction conditions often require low temperatures and inert atmosphere to prevent side reactions.

This approach is supported by spectral analysis confirming the presence of the difluoromethoxy group and the hydroxymethyl functionality.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of mandelic acid | Mandelic acid, dehydrated alcohol, HCl, 78°C | 84 | Produces ethyl mandelate intermediate |

| 2 | Chlorination to acid chloride | Thionyl chloride, 78°C, 2 h | 95 | Converts acid to acid chloride for Friedel-Crafts acylation |

| 3 | Friedel-Crafts acylation | Aluminum chloride, fluorobenzene, 0–80°C | 69–85 | Forms chloro-substituted fluorophenyl ketones |

| 4 | Reduction to benzyl alcohol | Sodium borohydride or catalytic hydrogenation | 60–90 | Converts ketone to (3-(Difluoromethoxy)-4-fluorophenyl)methanol precursor |

| 5 | Difluoromethoxylation (photoredox) | Ru(bpy)3^2+ catalyst, visible light, OCF2H source | Variable | Introduces difluoromethoxy group selectively; mild conditions, functional group tolerant |

Yields vary depending on substrate purity and reaction scale. The photoredox difluoromethoxylation step is relatively new and may require optimization for scale-up.

Spectroscopic and Analytical Confirmation

- NMR Spectroscopy: Characteristic signals for difluoromethoxy group appear at approximately -81 ppm in ^19F NMR, confirming the presence of the –OCF2H moiety.

- [^1H NMR](pplx://action/followup): The methylene protons of the hydroxymethyl group typically resonate around 4.17 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the compound's identity.

- Elemental Analysis: CHN analysis supports the purity and correct elemental composition of the synthesized compound.

Summary of Preparation Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Difluoromethoxy)-4-fluorophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The fluorine and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenylmethanols .

Wissenschaftliche Forschungsanwendungen

(3-(Difluoromethoxy)-4-fluorophenyl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of (3-(Difluoromethoxy)-4-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and specificity for certain biological targets, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural and physicochemical properties of (3-(Difluoromethoxy)-4-fluorophenyl)methanol with analogous compounds:

Key Observations:

Physicochemical Properties

- The -CH₂OH group enhances polarity, as seen in ezetimibe derivatives () .

- Thermal Stability : Difluoromethoxy groups are thermally stable, while -CF₃ may introduce higher thermal resilience due to stronger C-F bonds .

Biologische Aktivität

(3-(Difluoromethoxy)-4-fluorophenyl)methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a fluorophenyl moiety, which contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is C9H8F3O, indicating a relatively simple structure that may facilitate synthesis and modification for enhanced activity.

Research indicates that compounds with similar structures often target specific proteins involved in cancer progression and other diseases. For instance, the difluoromethoxy group can enhance binding affinity to protein targets due to increased hydrophobic interactions. This compound may act as a substrate-competitive inhibitor for various methyltransferases, similar to other fluorinated analogs that have shown promising results in preclinical studies .

Anticancer Properties

Recent studies have highlighted the potential of (3-(Difluoromethoxy)-4-fluorophenyl)methanol as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. A notable study reported an IC50 value of 1.7 μM against SMYD2, a methyltransferase implicated in cancer biology . This suggests that the compound may effectively disrupt methylation processes critical for tumor growth.

Antibacterial Activity

In vitro tests have demonstrated that this compound exhibits antibacterial properties against gram-positive and gram-negative bacteria. For example, it showed significant zones of inhibition against Staphylococcus aureus and Chromobacterium violaceum, indicating its potential as an antimicrobial agent .

Data Tables

| Activity | Target | IC50 (μM) | Zone of Inhibition (mm) |

|---|---|---|---|

| Anticancer | SMYD2 | 1.7 | N/A |

| Antibacterial (S. aureus) | Gram-positive bacteria | N/A | 20.5 ± 0.4 |

| Antibacterial (C. violaceum) | Gram-negative bacteria | N/A | 17.0 ± 0.3 |

Case Studies

- Anticancer Efficacy : In a xenograft model, (3-(Difluoromethoxy)-4-fluorophenyl)methanol was administered to assess its impact on tumor growth. Results indicated a significant reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent against malignancies .

- Antimicrobial Testing : A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics such as Streptomycin. While it demonstrated lower activity than Streptomycin, its effectiveness against resistant strains suggests it could be developed further for clinical use .

Q & A

Q. What are the common synthetic routes for (3-(Difluoromethoxy)-4-fluorophenyl)methanol?

- Methodological Answer : Synthesis typically involves a multi-step process:

Halogenation : Introduce fluorine and difluoromethoxy groups to the aromatic ring. For example, 4-fluorophenol derivatives can undergo difluoromethylation using sodium 2-chloro-2,2-difluoroacetate and cesium carbonate under controlled pH (3–6, optimal at pH 4) .

Alcohol Formation : Reduce a ketone intermediate (e.g., via Friedel-Crafts acylation) to the corresponding methanol derivative using agents like sodium borohydride or lithium aluminum hydride .

Key challenges include managing gas evolution during difluoromethylation and ensuring regioselectivity in halogenation steps.

Q. Which spectroscopic techniques are critical for characterizing (3-(Difluoromethoxy)-4-fluorophenyl)methanol?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves splitting patterns from adjacent fluorine atoms (e.g., -CFO- groups).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For structural elucidation, SHELX software is widely used to refine crystal structures, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers optimize the difluoromethylation step to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Maintain pH ~4 using cesium carbonate as a base to enhance nucleophilic substitution efficiency .

- Catalyst Screening : Test alternative Lewis acids (e.g., AlCl) for Friedel-Crafts steps to reduce side reactions .

- Safety Measures : Use an oil bubbler to manage gas release (e.g., CO) and prevent pressure buildup .

Comparative studies of solvents (DMF vs. THF) and temperature gradients (room temp vs. reflux) are recommended to identify optimal conditions.

Q. What strategies address stability issues during storage of (3-(Difluoromethoxy)-4-fluorophenyl)methanol?

- Methodological Answer :

- Moisture Control : Store under inert gas (N or Ar) with molecular sieves to prevent hydrolysis of the difluoromethoxy group.

- Light Sensitivity : Use amber vials to avoid photodegradation, as fluorinated aromatics are prone to UV-induced reactions .

Stability assays (HPLC or TLC monitoring) under varying conditions (temperature, humidity) are advised to establish shelf-life.

Q. How does the electronic nature of the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -OCF group is electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances stability in nucleophilic environments. Computational studies (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with boronic acids may demonstrate regioselectivity .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Comparison : Compare reaction scales, solvent purity, and catalyst batches across studies. For example, trace moisture in DMF can hydrolyze intermediates, drastically reducing yields .

- Reproducibility Tests : Replicate protocols with strict control of variables (e.g., pH, agitation rate).

- Advanced Analytics : Use in-situ IR or GC-MS to monitor reaction progress and identify side products .

Q. What purification techniques are most effective for isolating (3-(Difluoromethoxy)-4-fluorophenyl)methanol?

- Methodological Answer :

- Distillation : Fractional distillation under reduced pressure removes low-boiling-point impurities .

- Chromatography : Flash chromatography with silica gel and ethyl acetate/hexane gradients resolves polar byproducts.

- Recrystallization : Use ethanol/water mixtures for final polishing, as fluorinated compounds often crystallize efficiently .

Applications in Academic Research

Q. What role does (3-(Difluoromethoxy)-4-fluorophenyl)methanol play in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. For example:

- Drug Intermediates : Analogous to ezetimibe’s fluorophenyl motifs, it can be functionalized into protease inhibitors or receptor antagonists .

- Fluorinated Probes : The -OCF group improves metabolic stability in vivo, making it valuable in PET tracer development .

Q. How can researchers leverage this compound in materials science?

- Methodological Answer :

- Polymer Synthesis : Incorporate into fluorinated monomers to enhance thermal stability and hydrophobicity in coatings .

- Liquid Crystals : The rigid aromatic core and fluorine substituents may induce mesophase behavior, studied via differential scanning calorimetry (DSC) .

Safety and Handling

Q. What precautions are essential when handling (3-(Difluoromethoxy)-4-fluorophenyl)methanol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.